molecular formula C13H11F13O3 B1598026 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate CAS No. 86994-47-0

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate

Cat. No.: B1598026
CAS No.: 86994-47-0
M. Wt: 462.2 g/mol
InChI Key: QJNMSQFOKUQZBA-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate (CAS RN: 86994-47-0) is a fluorinated methacrylate ester characterized by a 13-fluorine-substituted hydroxynonyl chain and a methacryloyloxy group. Its molecular formula is C₁₃H₁₁F₁₃O₃, with a molecular weight of 462.05 g/mol . Key physicochemical properties include:

Property Value
LogP (Partition Coefficient) 4.595
Boiling Point 291.3°C at 760 mmHg
Density 1.488 g/cm³
Refractive Index 1.351
Flash Point 130°C
Sensitivity Lachrymatory

The compound’s hydroxyl group enhances polarity compared to non-hydroxylated analogs, while the perfluorinated chain confers hydrophobicity and chemical stability. It is utilized in specialty polymers, surface coatings, and biomedical applications due to its unique balance of reactivity and fluorinated surface-modifying properties .

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-hydroxynonyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F13O3/c1-5(2)7(28)29-4-6(27)3-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6,27H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMSQFOKUQZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F13O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379861
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86994-47-0
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,3H,3H-Perfluoro(2-hydroxynon-1-yl) methacrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate is a fluorinated compound with potential applications in various fields including materials science and biochemistry. Understanding its biological activity is essential for assessing its safety and efficacy in practical applications. This article compiles available data on its biological properties derived from diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex fluorinated structure that contributes to its unique chemical behavior. Its molecular formula is C₁₃H₁₃F₁₃O₃. The presence of multiple fluorine atoms imparts distinct hydrophobic properties which can influence its interaction with biological systems.

1. Toxicological Profile

The toxicological assessment of this compound indicates potential skin sensitization effects. According to the European Chemicals Agency (ECHA), the compound has been classified under skin sensitizers category 1B (H317) which suggests it may cause an allergic skin reaction upon exposure .

2. Ecotoxicity

The ecotoxicological data suggest that the compound is not classified as hazardous to aquatic environments. The predicted no-effect concentrations (PNECs) for freshwater organisms are set at 0.516 mg/L for short-term exposure . This indicates a relatively low risk to aquatic life under controlled conditions.

Research into the mechanisms of action reveals that fluorinated compounds can interact with biological membranes due to their hydrophobic nature. Studies suggest that such interactions may alter membrane fluidity and permeability which could impact cellular functions .

Case Study 1: Skin Sensitization Assessment

A study conducted by Chemos GmbH evaluated the skin sensitization potential of various fluorinated compounds including our target compound. The findings indicated that repeated exposure led to sensitization in dermal models. This highlights the importance of handling protocols in industrial applications where skin contact may occur .

Case Study 2: Environmental Impact Analysis

An environmental impact study assessed the degradation rates of fluorinated compounds in aquatic environments. The results indicated that while the compound is persistent in some conditions, it does not bioaccumulate significantly in aquatic organisms. This suggests a favorable profile for environmental safety when used responsibly .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₃F₁₃O₃
Skin Sensitization ClassificationH317 (Skin Sensitizer 1B)
PNEC (Freshwater)0.516 mg/L
PNEC (Marine Water)0.052 mg/L

Comparison with Similar Compounds

Heptyl 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoate (TFN)

  • Structure: Similar perfluorinated chain but lacks the hydroxyl group; esterified with heptanol.
  • Application : Used as an internal standard in LC-MS/MS due to its inert fluorinated backbone and high ionization efficiency .
  • Key Differences :
    • Polarity : TFN (LogP ~6.2 estimated) is more hydrophobic than the target compound (LogP 4.595) due to the absence of a hydroxyl group.
    • Reactivity : Lacks polymerizable methacrylate groups, limiting its use in surface coatings.

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecyl 2-Methylprop-2-enoate

  • Structure : Extended perfluoro chain (C10 vs. C9 in the target compound).
  • Properties: LogP: ~7.1 (higher hydrophobicity) .
  • Applications : Used in superhydrophobic coatings but less suitable for biomedical uses due to poor solubility.

Functional Group Analogs

3-Perfluorohexyl-2-hydroxypropyl Acrylate (CAS RN: 127377-12-2)

  • Structure : Acrylate ester instead of methacrylate; shorter perfluoro chain (C6).
  • Properties :
    • Reactivity : Acrylate groups polymerize faster than methacrylates but yield less stable polymers.
    • LogP : ~3.8 (lower than the target compound due to shorter fluorinated chain) .
  • Applications : Adhesives and low-temperature curing coatings.

[(2R)-Oxiran-2-yl]methyl 2-Methylprop-2-enoate

  • Structure : Epoxy-functional methacrylate.
  • Properties :
    • Reactivity : Epoxide group enables crosslinking in epoxy resins, unlike the target compound.
    • Polarity : Higher solubility in polar solvents due to the oxirane ring .

Precursor and Derivatives

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ol

  • Structure : Alcohol precursor to the target compound.
  • Properties :
    • Volatility : Higher volatility (BP ~220°C) compared to the esterified form (BP 291.3°C) .
    • Applications : Intermediate in fluorochemical synthesis; less stable under acidic conditions.

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodononan-1-ol

  • Structure : Iodo-substituted analog.
  • Properties :
    • Reactivity : Iodine enhances susceptibility to nucleophilic substitution, enabling radiopharmaceutical applications.
    • Density : 1.92 g/cm³ (higher due to iodine’s atomic mass) .

Q & A

Q. What are the optimal synthetic pathways for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate, and how can reaction yields be improved?

Methodological Answer: Synthesis of this fluorinated acrylate ester requires precise control of fluorination and esterification steps. A validated approach involves:

  • Catalytic cross-coupling : Use palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) under inert atmospheres (Ar) to couple fluorinated intermediates with acrylate precursors .
  • Solvent optimization : Employ polar aprotic solvents like DMF or 1,4-dioxane at elevated temperatures (80–120°C) to enhance reaction kinetics .
  • Purification : Post-reaction, use column chromatography with silica gel and fluorophilic eluents (e.g., hexane/ethyl acetate mixtures) to isolate the product.
    Yield improvement strategies include microwave-assisted synthesis (reducing reaction time) and iterative catalyst screening (e.g., tris(dibenzylideneacetone)dipalladium(0)) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for verifying fluorinated chain regiochemistry and detecting impurities. Peaks between δ -70 to -120 ppm correspond to CF₃ and CF₂ groups .
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and hydroxyl (O-H) stretching at ~3400 cm⁻¹ for the hydroxynonyl moiety .
  • High-resolution mass spectrometry (HRMS) : Use ESI or MALDI-TOF to validate molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with ppm-level accuracy .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic conditions (pH <3) : Hydrolysis of the ester group occurs, forming 2-methylprop-2-enoic acid and the fluorinated alcohol. Monitor via HPLC with a C18 column and acetonitrile/water gradient .
  • Basic conditions (pH >10) : Saponification dominates, but the fluorinated chain’s electron-withdrawing effects slow reaction rates. Use kinetic studies with in-situ ¹⁹F NMR to track degradation .
  • Oxidative environments (e.g., H₂O₂/UV) : Expect C-F bond cleavage in the perfluorinated chain. Analyze by GC-MS for volatile fluorinated fragments (e.g., CF₃CO₂H) .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

  • Quantitative Structure-Activity Relationships (QSAR) : Model log Kow (octanol-water partition coefficient) using software like EPI Suite to predict bioaccumulation in lipid-rich tissues .
  • Molecular dynamics simulations : Simulate interactions with biological membranes (e.g., phospholipid bilayers) to assess permeability and long-term retention .
  • Field studies : Compare half-life in soil/water matrices with structurally similar perfluorinated compounds (e.g., perfluorooctanoic acid) using LC-MS/MS .

Q. How can contradictions in literature data on the compound’s toxicity be resolved?

Methodological Answer:

  • Meta-analysis : Systematically review studies (e.g., in vitro cytotoxicity vs. in vivo models) using PRISMA guidelines to identify confounding variables (e.g., impurities in test samples) .
  • Dose-response refinement : Conduct high-throughput screening with human cell lines (e.g., HepG2) under standardized OECD protocols to minimize inter-lab variability .
  • Isomer-specific toxicity assays : Separate and test individual stereoisomers via chiral HPLC to determine if specific configurations drive toxicity .

Q. What experimental designs are suitable for investigating the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize serum albumin or DNA on sensor chips to measure binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions, accounting for fluorinated chain hydrophobicity .
  • Cryo-EM : Resolve structural changes in membrane-bound proteins (e.g., ion channels) exposed to the compound at near-atomic resolution .

Q. How can degradation pathways be mapped under environmental or metabolic conditions?

Methodological Answer:

  • Stable isotope tracing : Synthesize ¹³C-labeled analogs and track degradation products via NMR or IRMS (isotope-ratio mass spectrometry) .
  • Enzymatic assays : Incubate with liver microsomes (e.g., rat S9 fraction) and identify metabolites via UPLC-QTOF-MS .
  • Advanced oxidation processes (AOPs) : Use TiO₂ photocatalysis or ozonation to simulate environmental breakdown, followed by TOF-SIMS for surface analysis .

Q. Table 1: Key Synthetic Conditions from Literature

ParameterOptimal ConditionReference
CatalystPdCl₂(dppf)CH₂Cl₂
SolventDMF, 1,4-dioxane
Temperature80–120°C
Reaction Time (microwave)0.67 hours
PurificationSilica gel chromatography

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-hydroxynonyl 2-methylprop-2-enoate

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